3-benzyloxolane-3-carboxylic acid
Description
3-Benzyloxolane-3-carboxylic acid is a heterocyclic carboxylic acid featuring a five-membered oxolane (tetrahydrofuran) ring substituted at the 3-position with a benzyl group and a carboxylic acid moiety. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol and CAS number 1493398-27-8 . The compound’s structure combines the lipophilic benzyl group with the polar carboxylic acid, making it a versatile intermediate in organic synthesis and pharmaceutical research. Notably, the oxolane ring’s oxygen atom may participate in hydrogen bonding, influencing solubility and reactivity.
Properties
CAS No. |
1493398-27-8 |
|---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-benzyloxolane-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of benzyl bromide with oxolane-3-carboxylic acid in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetonitrile .
Industrial Production Methods
Industrial production of 3-benzyloxolane-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-benzyloxolane-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the oxolane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Oxolane derivatives with ketone or aldehyde functional groups.
Reduction: Alcohols or other reduced forms of the carboxylic acid.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Scientific Research Applications
3-benzyloxolane-3-carboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-benzyloxolane-3-carboxylic acid depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, it may interact with enzymes or receptors, leading to specific biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences between 3-benzyloxolane-3-carboxylic acid and analogous compounds in terms of structure, properties, and applications.
Table 1. Structural and Functional Comparison
Structural and Functional Analysis
Azetidine-3-carboxylic Acid (CAS 36476-78-5):
- Features a strained four-membered azetidine ring, increasing reactivity compared to the five-membered oxolane .
- Lacks a benzyl group, reducing lipophilicity. Primarily used as a lab chemical or precursor in bioactive molecule synthesis.
(3R)-3-(Benzylamino)oxolane-3-carboxylic Acid: Substitutes the benzyl group via an amino (NH) linkage instead of direct carbon attachment .
3-Aminotetrahydrofuran-3-carboxylic Acid HCl: Shares the oxolane ring but replaces the benzyl group with an amino group. The hydrochloride salt improves aqueous solubility, making it suitable for drug formulations .
1-Benzyl-pyrrolidine-3-carboxylic Acid (CAS 1164556-98-2): Contains a pyrrolidine (nitrogen-containing) ring instead of oxolane.
Caffeic Acid (CAS 331-39-5): A phenolic acid with conjugated double bonds and hydroxyl groups, conferring antioxidant properties. Structurally distinct from oxolane derivatives but shares carboxylic acid functionality .
Q & A
Q. What are the optimal synthetic routes for 3-benzyloxolane-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclization of substituted benzyl precursors or carboxylation of oxolane intermediates. For example, cycloaddition reactions using benzyl halides and oxolane derivatives under basic conditions (e.g., KOH/EtOH) yield the target compound. Reaction temperature (80–100°C) and solvent polarity significantly affect yield due to steric hindrance from the benzyl group . Characterization via H NMR (e.g., δ 3.5–4.0 ppm for oxolane protons) and IR (C=O stretch at ~1700 cm) confirms product identity .
Q. How can researchers characterize the stability of 3-benzyloxolane-3-carboxylic acid under varying pH and temperature conditions?
Methodological Answer: Stability studies involve incubating the compound in buffered solutions (pH 2–12) at 25–60°C, followed by HPLC analysis to monitor degradation. The carboxylic acid group confers pH-dependent solubility, with maximum stability observed at neutral pH (7.0) and 4°C. Accelerated degradation occurs under alkaline conditions due to ester hydrolysis .
Q. What spectroscopic techniques are most effective for structural elucidation of 3-benzyloxolane-3-carboxylic acid?
Methodological Answer: Combined use of H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography provides unambiguous structural confirmation. Key NMR signals include the benzyl aromatic protons (δ 7.2–7.4 ppm) and the oxolane ring protons (δ 3.7–4.2 ppm). X-ray crystallography resolves stereochemistry, particularly for chiral derivatives .
Advanced Research Questions
Q. How can computational modeling predict the bioactivity of 3-benzyloxolane-3-carboxylic acid against enzyme targets?
Methodological Answer: Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations assess interactions with enzymes like cyclooxygenase-2 (COX-2). The carboxylic acid moiety forms hydrogen bonds with catalytic residues (e.g., Arg120 in COX-2), while the benzyl group occupies hydrophobic pockets. Density Functional Theory (DFT) calculations optimize ligand conformation and binding affinity .
Q. What strategies resolve contradictions in reported bioactivity data for 3-benzyloxolane-3-carboxylic acid derivatives?
Methodological Answer: Discrepancies often arise from variations in assay conditions (e.g., cell lines, IC protocols). Meta-analysis of published data using standardized normalization (e.g., percent inhibition vs. control) and validation via orthogonal assays (e.g., SPR for binding affinity) can reconcile results. For instance, conflicting COX-2 inhibition data may stem from differences in enzyme source (human recombinant vs. tissue extract) .
Q. How does stereochemistry at the oxolane ring impact the compound’s pharmacological profile?
Methodological Answer: Stereoisomers are synthesized via chiral catalysts (e.g., BINOL-derived phosphoric acids) and evaluated using enantioselective HPLC. The (3R)-configuration shows 10-fold higher affinity for GABA receptors compared to (3S), attributed to better alignment with the receptor’s binding pocket. Circular dichroism (CD) spectroscopy confirms absolute configuration .
Q. What role does 3-benzyloxolane-3-carboxylic acid play in synthesizing complex natural product analogs?
Methodological Answer: The compound serves as a rigid scaffold for constructing polycyclic systems. For example, Suzuki-Miyaura coupling with arylboronic acids introduces diversity at the benzyl position, enabling access to libraries for structure-activity relationship (SAR) studies. Its oxolane ring mimics conformational constraints found in terpenoids and alkaloids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
